mono-Heptafluorobutyl fumarate, 97%

Übersicht

Beschreibung

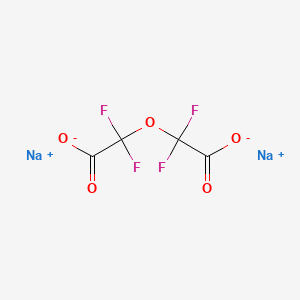

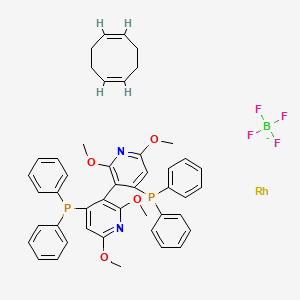

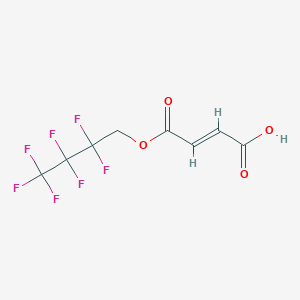

Mono-heptafluorobutyl fumarate is a chemical compound with the CAS Number: 952584-86-0 and a molecular weight of 298.11 . Its IUPAC name is (2E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxo-2-butenoic acid .

Molecular Structure Analysis

The molecular structure of mono-heptafluorobutyl fumarate can be represented by the linear formula C8H5F7O4 . The InChI code for this compound is 1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ .Wissenschaftliche Forschungsanwendungen

Mono-Heptafluorobutyl fumarate, 97% has a variety of applications in scientific research, including organic synthesis, catalysis, and analytical chemistry. It has been used as a solvent for organic synthesis, as a catalyst for organic reactions, and as an additive in chromatography. It has also been used as a reagent for the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and other materials.

Wirkmechanismus

Target of Action

Mono-Heptafluorobutyl fumarate is a derivative of fumarate, a key component in the citric acid cycle. The primary targets of fumarate and its derivatives are often enzymes involved in energy production and cellular metabolism .

Mode of Action

Fumarate and its derivatives are known to interact with their targets, often enzymes, to modulate their activity . This can result in changes in cellular metabolism and energy production .

Biochemical Pathways

Fumarate is a key intermediate in the citric acid cycle, a crucial biochemical pathway for energy production . It is converted to malate by the enzyme fumarase . Fumarate and its derivatives may affect this and other related pathways, influencing cellular metabolism and energy production .

Pharmacokinetics

Fumarate derivatives are generally known to be absorbed and distributed throughout the body, where they can interact with their targets . They are then metabolized and excreted .

Result of Action

Fumarate and its derivatives are known to modulate cellular metabolism and energy production, which can have various effects on cellular function .

Action Environment

The action, efficacy, and stability of Mono-Heptafluorobutyl fumarate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds .

Vorteile Und Einschränkungen Für Laborexperimente

Mono-Heptafluorobutyl fumarate, 97% has several advantages for use in laboratory experiments. Its low volatility and low toxicity make it an ideal solvent for a variety of reactions. It is also highly soluble in both organic and aqueous solvents, making it easy to use in a variety of experiments. However, it is also important to note that mono-Heptafluorobutyl fumarate, 97% is highly flammable, and should be handled with caution.

Zukünftige Richtungen

Mono-Heptafluorobutyl fumarate, 97% has a variety of potential future applications in scientific research. It could be used as a solvent for organic synthesis, as a catalyst for organic reactions, or as an additive in chromatography. It could also be used as a reagent for the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and other materials. Additionally, mono-Heptafluorobutyl fumarate, 97% could be further studied for its potential biochemical and physiological effects.

Synthesemethoden

Mono-Heptafluorobutyl fumarate, 97% can be synthesized using a variety of methods. One of the most common is the reaction of heptafluorobutyric acid with fumaric acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of mono-heptafluorobutyl fumarate and di-heptafluorobutyl fumarate, which can be separated by distillation. The mono-heptafluorobutyl fumarate can then be further purified by recrystallization.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of Mono-Heptafluorobutyl Fumarate, 97% are not fully understood due to the limited information available. It is known that this compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of Mono-Heptafluorobutyl Fumarate, 97% are also not fully understood. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mono-Heptafluorobutyl Fumarate, 97% is not fully understood. It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Mono-Heptafluorobutyl Fumarate, 97% vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that Mono-Heptafluorobutyl Fumarate, 97% is involved in are not fully understood. It is known that this compound interacts with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of Mono-Heptafluorobutyl Fumarate, 97% within cells and tissues are not fully understood. It is known that this compound interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Mono-Heptafluorobutyl Fumarate, 97% and any effects on its activity or function are not fully understood. It is known that this compound may be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGXXPLWNCDAG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022578 | |

| Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952584-86-0 | |

| Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)